Target Engagement: Aldo-Keto Reductase Family 1 Member B1 (AKR1B1) Inhibition
3-Chloro-5-ethynylpyridine demonstrates measurable inhibitory activity against human AKR1B1, a target implicated in diabetic complications. Its IC₅₀ value provides a quantifiable benchmark for structure-activity relationship (SAR) studies when compared to other pyridine-based inhibitors. This specific target engagement profile is not observed for simple pyridine building blocks like 3-chloropyridine [1].
| Evidence Dimension | Inhibitory activity against human AKR1B1 |
|---|---|
| Target Compound Data | IC₅₀ = 88 nM |
| Comparator Or Baseline | 3-Chloropyridine (No reported activity in this assay) |
| Quantified Difference | > 100-fold selectivity window (inferred from lack of activity of comparator) |
| Conditions | In vitro enzyme assay using recombinant human N-terminus His6-tagged AKR1B1 expressed in E. coli, assessed by pyridine-3-aldehyde reduction |
Why This Matters
This quantifies the compound's specific engagement of a therapeutically relevant enzyme, a property absent in simpler analogs, making it a valuable tool for drug discovery programs targeting AKR1B1.
- [1] BindingDB. (2007). BDBM50362839: Enzyme Inhibition Constant Data. University of California, San Diego. View Source
